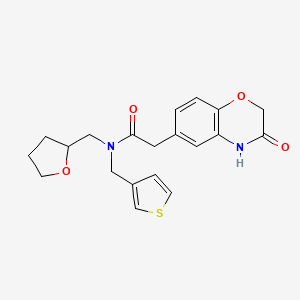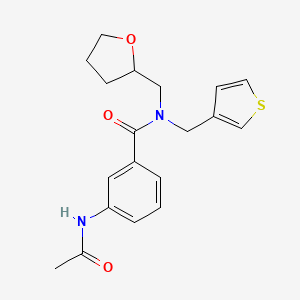![molecular formula C16H16FN3 B5903530 N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine, commonly known as FPYMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPYMA is a pyrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of FPYMA is not fully understood. However, studies have suggested that FPYMA may act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
FPYMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. Additionally, FPYMA has been shown to inhibit the replication of viruses by targeting viral proteins. FPYMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FPYMA has several advantages for lab experiments. It has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer drug development. Additionally, FPYMA has shown potential in reducing inflammation and inhibiting viral replication, making it a potential candidate for the development of anti-inflammatory and antiviral drugs. However, the limitations of FPYMA include its low solubility in water, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of FPYMA. Further studies are needed to fully understand the mechanism of action of FPYMA and its potential applications in various fields. Additionally, the development of more efficient synthesis methods for FPYMA may improve its effectiveness in lab experiments. Further studies are also needed to investigate the potential of FPYMA in combination with other drugs for the treatment of various diseases. Finally, the development of more effective drug delivery systems for FPYMA may improve its effectiveness in vivo.
Synthesemethoden
FPYMA has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-fluorophenylhydrazine with 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carbaldehyde, followed by reduction using sodium borohydride. The resulting compound is FPYMA. Another method involves the reaction of 4-fluorobenzaldehyde with ethyl propiolate, followed by the reaction with 1H-pyrazole-4-carbaldehyde and reduction using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
FPYMA has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. FPYMA has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, FPYMA has been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses such as influenza virus.
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3/c1-3-9-20(10-4-2)12-14-11-18-19-16(14)13-5-7-15(17)8-6-13/h1,4-8,11H,2,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETUDXHCYCKMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)CC1=C(NN=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}propanamide](/img/structure/B5903455.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903469.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methylsulfonyl)benzamide](/img/structure/B5903475.png)
![3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid](/img/structure/B5903482.png)
![4-(2,4-difluorophenoxy)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5903490.png)
![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)

![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)

![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)